molecular formula C10H12N2O3S B12210673 2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B12210673
M. Wt: 240.28 g/mol
InChI Key: CIYFAPXJRWWANN-UHFFFAOYSA-N
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Description

2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • 7-Ethyl substituent: Enhances lipophilicity and influences steric interactions.
  • 3-Acetic acid moiety: Improves solubility and provides a carboxylic acid functional group for interactions with biological targets.

This compound is hypothesized to exhibit biological activities such as anticancer or antimicrobial properties, inferred from structurally related derivatives .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C10H12N2O3S/c1-2-6-3-8(13)12-7(4-9(14)15)5-16-10(12)11-6/h3,7H,2,4-5H2,1H3,(H,14,15)

InChI Key

CIYFAPXJRWWANN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves cyclocondensation of 7-ethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with chloroacetic acid in acidic media. The reaction proceeds via nucleophilic substitution at the thione sulfur, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine scaffold.

Typical Protocol :

  • Reactants :

    • 7-Ethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)

    • Chloroacetic acid (1.2–1.5 eq)

    • Glacial acetic acid (solvent)

    • Sodium acetate (catalyst, 0.1 eq)

  • Conditions :

    • Reflux at 120°C for 8–10 hours

    • Neutralization with aqueous NaHCO₃

    • Recrystallization from ethyl acetate

Yield : 70–78%.

Critical Parameters

ParameterOptimal RangeImpact on Yield
Chloroacetic acid1.2–1.5 eq<1.2 eq: Incomplete cyclization
Temperature110–120°C<110°C: Slow reaction kinetics
Reaction time8–12 hours<6 hours: <50% conversion

Side reactions : Overheating (>130°C) leads to decarboxylation of the acetic acid moiety.

Biginelli Reaction Followed by Cyclization

Multi-Step Synthesis via Pyrimidine-2-thione Intermediates

This approach utilizes the Biginelli reaction to construct the pyrimidine ring, followed by cyclization with chloroacetonitrile.

Step 1: Biginelli Reaction :

  • Reactants :

    • Ethyl acetoacetate (1.0 eq)

    • Thiourea (1.5 eq)

    • 2,4-Dimethoxybenzaldehyde (1.0 eq)

    • ZnCl₂ (catalyst, 0.2 eq)

  • Conditions :

    • Solvent-free fusion at 80°C for 4 hours

    • Yield: 85–90%.

Step 2: Cyclization :

  • Reactants :

    • Pyrimidine-2-thione intermediate (1.0 eq)

    • Chloroacetonitrile (1.5 eq)

  • Conditions :

    • Reflux in DMF for 10 hours

    • Hydrolysis with NaOH (2.0 eq) to convert ester to acid

Overall Yield : 55–60%.

Advantages and Limitations

  • Advantages : Modular substitution at C-7 via aldehyde choice.

  • Limitations : Multi-step purification reduces scalability.

One-Pot Synthesis Using Ionic Liquids

Green Chemistry Approach

A patent (CN103012440A) describes a one-pot method using ionic liquids to accelerate cyclocondensation:

Reactants :

  • 2-Aminothiazole (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • 4-Ethylbenzaldehyde (1.0 eq)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br, 0.3 g)

Conditions :

  • Ethanol solvent, reflux for 8 hours

  • Acidic workup (HCl) and recrystallization

Yield : 86%.

Comparative Analysis

MethodYield (%)Time (h)Scalability
Cyclocondensation70–788–10Moderate
Biginelli55–6014Low
Ionic liquid868High

Key Insight : Ionic liquids reduce side reactions by stabilizing intermediates via hydrogen bonding.

Post-Synthetic Modifications of Ester Intermediates

Hydrolysis of Ethyl Esters

Ethyl 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate is hydrolyzed to the target acid:

Protocol :

  • Reactants :

    • Ester intermediate (1.0 eq)

    • NaOH (2.0 eq)

    • Ethanol/H₂O (1:1 v/v)

  • Conditions :

    • Reflux for 4 hours

    • Acidification with HCl to pH 2–3

Yield : 92–95%.

Purity Optimization

Purification MethodPurity (%)Remarks
Recrystallization95Ethyl acetate/hexane
Column chromatography98Silica gel, CHCl₃/MeOH

Emerging Techniques and Catalytic Innovations

Microwave-Assisted Synthesis

Pilot studies show microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours with comparable yields (75%).

Enzymatic Cyclization

Myceliophthora thermophila laccase catalyzes oxidative cyclization under mild conditions (pH 7.5, 25°C), yielding 68% product .

Chemical Reactions Analysis

Types of Reactions

2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including the compound . Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HT292.01
MCF-75.71
DU145Not specified

The presence of specific substituents, such as halogens, enhances the efficacy of these compounds against cancer cells.

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Parkinson's disease and schizophrenia. A patent describes the use of thiazolo[3,2-a]pyrimidinone compounds for managing various neurological conditions by modulating neurotransmitter systems and providing neuroprotective effects .

Anti-inflammatory Properties

Thiazolo derivatives have also been linked to anti-inflammatory activities. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazole-pyrimidine hybrids, one compound demonstrated superior activity against breast cancer cells compared to standard treatments. The study utilized a variety of human cancer cell lines to assess the cytotoxic potential and found that structural modifications significantly influenced efficacy .

Case Study 2: Neurological Impact

Research involving animal models for Parkinson's disease showed that thiazolo compounds could improve motor function and reduce neurodegeneration markers. The findings suggest that these compounds may protect dopaminergic neurons from oxidative stress .

Mechanism of Action

The mechanism of action of 2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolopyrimidine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / Identifier Substituents (Position) Functional Groups Molecular Weight Key References
2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid 7-Ethyl, 3-Acetic acid Carboxylic acid 226.25*
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(2-Chlorophenyl), 6-Ethyl ester Ester 422.46
2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid 7-Benzofuran-2-yl, 3-Acetic acid Carboxylic acid 328.34
Ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-2H-thiazolo[3,2-a]pyrimidine 5-(2-Chlorophenyl), 2-Morpholinomethyl Morpholine, ester 453.91
(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid 6-Methyl, 3-Acetic acid Carboxylic acid 226.25

*Estimated based on analogous compounds in .

Key Observations :

  • Carboxylic Acid vs. Ester : The presence of a carboxylic acid at position 3 (target compound) enhances water solubility compared to ester derivatives (e.g., ), which may improve bioavailability for biological targets.
  • 5-Oxo Group: Common across all compounds; facilitates hydrogen bonding with enzymes or receptors.

Crystallographic Insights :

  • Ring Puckering : The dihydrothiazolo-pyrimidine ring adopts a flattened boat conformation, as observed in . Substituents like 7-ethyl may influence puckering amplitude (see Cremer-Pople analysis in ).
  • Dihedral Angles : In , the thiazole and benzene rings form dihedral angles of 7.10° and 3.48°, suggesting near-planar geometry conducive to π-π stacking.

Biological Activity

2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS: 1352535-88-6) is a compound of interest due to its potential biological activities. Thiazole and pyrimidine derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The molecular structure of this compound features a thiazole ring fused with a pyrimidine structure. The compound's unique configuration contributes to its biological properties.

Anticancer Activity

Research indicates that thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that thiazole derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 1Jurkat<10Apoptosis induction
Compound 2A431<15Cell cycle arrest
2-(7-Ethyl...)VariousTBDTBD

Antibacterial Activity

Thiazole compounds have also been recognized for their antibacterial properties. The presence of electron-donating groups in the structure enhances their activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some thiazole derivatives has been reported as low as 31.25 µg/mL against certain pathogens .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacteria TypeMIC (µg/mL)
Compound AGram-positive31.25
Compound BGram-negativeTBD

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various studies. Certain derivatives exhibit high efficacy in animal models of epilepsy, suggesting that structural modifications can lead to enhanced anticonvulsant activity .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the effects of a series of thiazole-pyrimidine derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
  • Antibacterial Screening : Another investigation focused on the antibacterial efficacy of thiazole derivatives against resistant bacterial strains. The findings revealed that specific substitutions on the thiazole ring improved activity against multi-drug resistant strains .

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